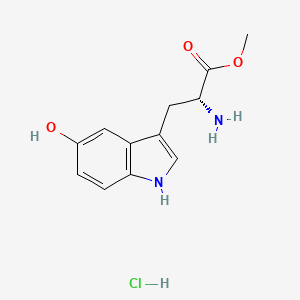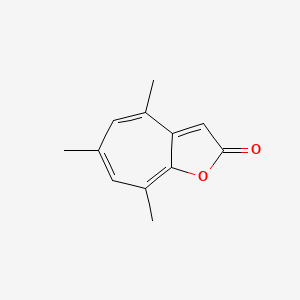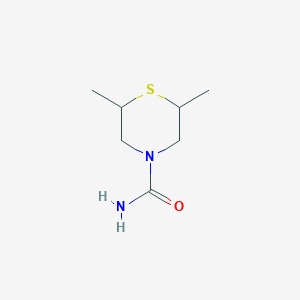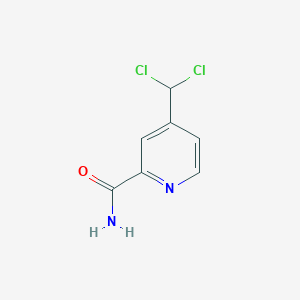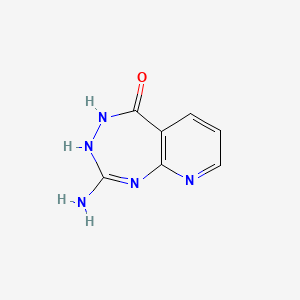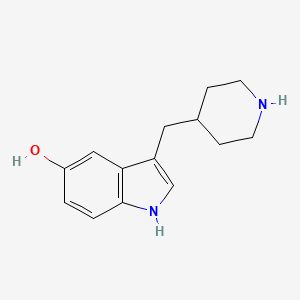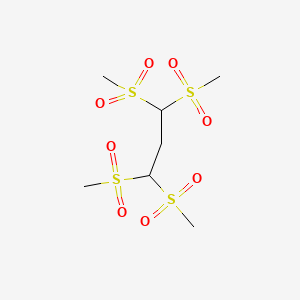
1,1,3,3-Tetrakis(methylsulfonyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrakis(methylsulfonyl)propane is a chemical compound with the molecular formula C₇H₁₆O₈S₄ and a molecular weight of 356.457 g/mol . It is characterized by the presence of four methylsulfonyl groups attached to a propane backbone. This compound is known for its high boiling point of 817.5°C at 760 mmHg and a density of 1.556 g/cm³ .
准备方法
The synthesis of 1,1,3,3-Tetrakis(methylsulfonyl)propane typically involves the reaction of propane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,1,3,3-Tetrakis(methylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,3,3-Tetrakis(methylsulfonyl)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3,3-Tetrakis(methylsulfonyl)propane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .
相似化合物的比较
1,1,3,3-Tetrakis(methylsulfonyl)propane can be compared with other sulfonyl-containing compounds, such as:
1,1,3,3-Tetrakis(trifluoromethylsulfonyl)propane: This compound has trifluoromethyl groups instead of methyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetrakis(ethylsulfonyl)propane: The presence of ethyl groups instead of methyl groups can lead to differences in physical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of four methylsulfonyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
40182-90-9 |
|---|---|
分子式 |
C7H16O8S4 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1,1,3,3-tetrakis(methylsulfonyl)propane |
InChI |
InChI=1S/C7H16O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h6-7H,5H2,1-4H3 |
InChI 键 |
GEDLQVLLXKRBJX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(CC(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
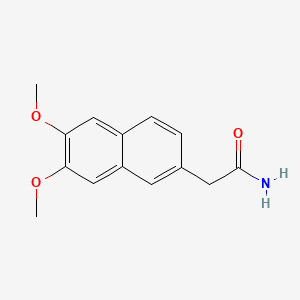
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
